molecular formula C8H8N4O B11726342 2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide

2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide

Cat. No.: B11726342
M. Wt: 176.18 g/mol
InChI Key: XQNICZRQGFYMMJ-UHFFFAOYSA-N
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Description

2-cyano-N’-[(1H-pyrrol-2-yl)methylidene]acetohydrazide is an organic compound with the molecular formula C8H8N4O. It is known for its applications in the synthesis of nitrogen heterocycles and other organic compounds. This compound is characterized by the presence of a cyano group, a pyrrole ring, and an acetohydrazide moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

The synthesis of 2-cyano-N’-[(1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves the reaction of pyrrole-2-carbaldehyde with cyanoacetic acid hydrazide in the presence of ethanol and acetic acid. The reaction mixture is refluxed for 30 minutes, resulting in the formation of the desired product, which is then recrystallized from a mixture of ethanol and dimethylformamide (DMF) to obtain a white powder with a yield of 77% .

Chemical Reactions Analysis

2-cyano-N’-[(1H-pyrrol-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyano group and the pyrrole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

2-cyano-N’-[(1H-pyrrol-2-yl)methylidene]acetohydrazide can be compared with similar compounds such as:

Properties

IUPAC Name

2-cyano-N-(1H-pyrrol-2-ylmethylideneamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-4-3-8(13)12-11-6-7-2-1-5-10-7/h1-2,5-6,10H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNICZRQGFYMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=NNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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